Lipophilicity Differentiation: XLogP3 Comparison of 3-Bromo, 4-Bromo, and Unsubstituted Phenoxyethoxy-Azetidine Analogs
The 3-bromo substitution on the phenoxy ring confers an intermediate lipophilicity. The target compound has XLogP3 = 1.8 [1], which is 0.7 log units higher than the unsubstituted parent 3-(2-phenoxyethoxy)azetidine (XLogP3 = 1.1) [2] and 0.26 log units lower than the 4-bromo positional isomer (LogP = 2.06) . This places the 3-bromo derivative in a distinct lipophilicity window.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (computed by XLogP3 3.0, PubChem method) |
| Comparator Or Baseline | 3-(2-Phenoxyethoxy)azetidine: XLogP3 = 1.1; 3-(2-(4-Bromophenoxy)ethoxy)azetidine: LogP = 2.06 |
| Quantified Difference | ΔLogP = +0.7 vs. unsubstituted parent; ΔLogP = −0.26 vs. 4-bromo isomer |
| Conditions | Computed values; XLogP3 3.0 method (Kuujia/PubChem); LogP from Fluorochem vendor datasheet |
Why This Matters
A 0.7 log unit increase in LogP relative to the unsubstituted parent alters predicted membrane permeability and non-specific protein binding, which directly influences fragment hit prioritization in FBDD screening cascades.
- [1] Kuujia. CAS No 1343908-70-2 (Azetidine, 3-[2-(3-bromophenoxy)ethoxy]-). Computed Properties: XLogP3 = 1.8. https://www.kuujia.com/cas-1343908-70-2.html (accessed 2026). View Source
- [2] PubChem. 3-(2-Phenoxyethoxy)azetidine (CID 53409241). Computed Properties: XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-Phenoxyethoxy_azetidine (accessed 2026). View Source
